molecular formula C12H9BrN2 B15057348 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B15057348
M. Wt: 261.12 g/mol
InChI Key: DIPKEKUXHXACMN-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Alkylation: The propynyl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    4-(3-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Substituted with a methyl group, which can influence its steric and electronic characteristics.

Uniqueness

The presence of the bromine atom in 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

4-(3-bromophenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C12H9BrN2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h1,3-5,7-9H,6H2

InChI Key

DIPKEKUXHXACMN-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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